Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a stereospecific (2S,4S) configuration. The molecule features a pyrrolidine ring substituted at the 4-position with a 2,3-dihydro-1H-inden-5-yloxy group and at the 2-position with a methyl ester. The indenyloxy moiety and ester group contribute to its lipophilicity and metabolic stability, while the stereochemistry influences its binding affinity and selectivity .
Properties
IUPAC Name |
methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-15(17)14-8-13(9-16-14)19-12-6-5-10-3-2-4-11(10)7-12/h5-7,13-14,16H,2-4,8-9H2,1H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGZLHWOZFSFEC-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Indene Moiety: The indene moiety can be introduced via a nucleophilic substitution reaction, where the indene derivative reacts with a suitable leaving group on the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indene moiety to a dihydroindene.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrrolidine or indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with several classes of bioactive molecules, including tetrahydroquinolines, piperidine derivatives, and indenyloxy-containing ligands. Below is a comparative analysis:
Key Findings from Comparative Studies
Stereochemical Impact :
The (2S,4S) configuration of the pyrrolidine ring distinguishes this compound from piperidine-based analogues (e.g., EU Patent derivatives ), which typically exhibit broader conformational flexibility. This rigidity may enhance receptor-binding specificity but reduce bioavailability compared to less constrained structures.
Indenyloxy Pharmacophore: The 2,3-dihydro-1H-inden-5-yloxy group is a critical feature shared with BINA, a known mGluR1 antagonist . However, BINA’s additional cyclopentyl and biphenyl groups confer higher lipophilicity and potency, albeit at the cost of solubility. In contrast, the methyl ester in the target compound may act as a prodrug, improving permeability before hydrolysis to a carboxylic acid .
EU Patent derivatives, synthesized via stepwise amidation, achieve higher yields but lack enantioselectivity .
Metabolic Stability :
Fluorinated analogues (e.g., EU Patent compounds ) exhibit prolonged half-lives due to resistance to oxidative metabolism. The indenyloxy group in the target compound may undergo CYP450-mediated oxidation, necessitating structural optimization for clinical viability.
Data Table: Physicochemical and Pharmacological Comparison
Biological Activity
Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate is a synthetic organic compound belonging to the pyrrolidinecarboxylate class. Its unique structure, which includes a pyrrolidine ring and an indene moiety, has prompted research into its potential biological activities. This article reviews the available literature on the biological activity of this compound, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C15H19NO3
- CAS Number : 774576-77-1
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It is believed to modulate enzymatic activities and receptor interactions that are crucial for cellular signaling and metabolic pathways. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Reduces inflammation in cell models | |
| Analgesic effects | Exhibits pain-relief properties in animal models | |
| Cytotoxicity | Shows selective cytotoxicity against cancer cells | |
| Neuroprotective effects | Protects neuronal cells from apoptosis |
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study evaluated the anti-inflammatory properties of this compound in vitro using macrophage cell lines. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated by lipopolysaccharide (LPS) . -
Analgesic Properties :
In a controlled animal study, administration of the compound resulted in a marked reduction in pain response during formalin-induced pain tests. This suggests a potential analgesic mechanism that warrants further investigation for therapeutic applications in pain management . -
Cytotoxicity Against Cancer Cells :
The cytotoxic effects were assessed using various cancer cell lines. The compound demonstrated selective toxicity towards certain cancer types while sparing normal cells, indicating its potential as a chemotherapeutic agent . -
Neuroprotective Mechanisms :
Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of mitochondrial pathways and reduced reactive oxygen species (ROS) levels .
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl (2S,4S)-4-(2,3-dihydro-1H-indene) | Pyrrolidinecarboxylate | Anti-inflammatory |
| Methyl 4-(phenoxy)pyrrolidine-2-carboxylate | Pyrrolidine derivative | Analgesic |
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | Strong anti-inflammatory |
The comparison highlights that while this compound shares some activities with established anti-inflammatory agents like Indomethacin, its unique structure may confer distinct advantages in terms of selectivity and reduced side effects.
Q & A
Q. What are the key synthetic routes for Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate, and how does stereochemistry influence the process?
The synthesis typically involves:
- Pyrrolidine Ring Formation : Cyclization of precursors like γ-aminobutyric acid derivatives under basic conditions .
- Phenoxy Group Introduction : Nucleophilic substitution of 2,3-dihydro-1H-inden-5-ol with a pyrrolidine intermediate. Reaction conditions (e.g., temperature, solvent polarity) critically affect regioselectivity .
- Esterification : Methanol-mediated esterification of the carboxylic acid intermediate.
Stereochemical Considerations :
The (2S,4S) configuration requires chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. X-ray crystallography confirms spatial arrangement, which impacts intermolecular interactions and stability .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | KOH/EtOH, reflux | 65–70 | ≥95% |
| Phenoxy Substitution | DMF, 80°C, 12h | 45–50 | ≥90% |
| Esterification | MeOH, H2SO4, RT | 85–90 | ≥98% |
Q. How is the compound structurally characterized, and what analytical methods validate its configuration?
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., indenyloxy protons at δ 6.8–7.2 ppm; pyrrolidine carbons at δ 45–55 ppm) .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H (hexane:IPA = 90:10) .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structurally related pyrrolidinecarboxylates exhibit:
- Enzyme Inhibition : Modulation of metabolic enzymes (e.g., cytochrome P450) via steric hindrance from the indenyloxy group .
- Receptor Interactions : Potential binding to G-protein-coupled receptors (GPCRs) due to the pyrrolidine scaffold’s conformational flexibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?
Methodology :
- Functional Group Modifications : Replace the indenyloxy group with fluorinated or electron-withdrawing substituents to enhance metabolic stability .
- Stereoisomer Comparison : Synthesize (2R,4R) and (2S,4R) enantiomers to assess activity differences (e.g., IC50 values in enzyme assays).
- Pharmacokinetic Profiling : Use LC-MS to measure plasma half-life and tissue distribution in rodent models.
Q. Table 2: SAR Trends in Analogs
| Substituent | Enzyme Inhibition (IC50, μM) | Metabolic Stability (t1/2, h) |
|---|---|---|
| 2,3-Dihydroindenyloxy | 1.2 ± 0.3 | 2.5 |
| 4-Chlorophenoxy | 0.8 ± 0.2 | 4.1 |
| Trifluoromethylphenoxy | 0.5 ± 0.1 | 6.8 |
Q. What strategies resolve contradictory data in enantiomer separation and bioactivity assays?
- Controlled Crystallization : Use chiral resolving agents (e.g., tartaric acid) to isolate pure enantiomers .
- Dynamic Kinetic Resolution : Employ palladium catalysts to invert configuration during synthesis .
- Assay Validation : Replicate bioactivity studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
Stability Studies :
- pH 1–3 (Simulated Gastric Fluid) : Rapid ester hydrolysis (t1/2 = 1.2 h) generates carboxylic acid derivatives.
- pH 7.4 (Blood) : Stable for >24h, suitable for intravenous delivery .
- Thermal Degradation : Decomposes above 150°C, necessitating lyophilization for long-term storage .
Q. Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 2) | Ester hydrolysis | 1.2 h |
| Neutral (pH 7.4) | No degradation | >24 h |
| Alkaline (pH 10) | Ring-opening | 6.5 h |
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to GPCRs using homology models. The indenyloxy group shows hydrophobic interactions with receptor pockets .
- MD Simulations (GROMACS) : Assess conformational flexibility of the pyrrolidine ring over 100 ns trajectories .
Q. Key Challenges & Future Directions
- Scalability : Optimize continuous flow synthesis for multi-gram production .
- Toxicity Profiling : Conduct Ames tests and hepatocyte assays to evaluate genotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
